molecular formula C14H8N2O8S2 B1670978 5,5'-Dithiobis(2-nitrobenzoic acid) CAS No. 69-78-3

5,5'-Dithiobis(2-nitrobenzoic acid)

Cat. No.: B1670978
CAS No.: 69-78-3
M. Wt: 396.4 g/mol
InChI Key: KIUMMUBSPKGMOY-UHFFFAOYSA-N
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Description

5,5’-Dithiobis(2-nitrobenzoic acid) is a colorogenic chemical compound commonly used to quantify the number or concentration of thiol groups in a sample. It was developed by George L. Ellman in 1959 and is often referred to as Ellman’s reagent .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 5,5’-dithiobis(2-nitrobenzoic acid) involves several steps:

    Oxidation of 2-nitro-5-chlorobenzaldehyde: This compound is oxidized to the corresponding carboxylic acid.

    Introduction of the Thiol Group: The thiol group is introduced via sodium sulfide.

    Coupling of the Monomer: The monomer is coupled by oxidation with iodine.

Industrial Production Methods

Today, 5,5’-dithiobis(2-nitrobenzoic acid) is readily available commercially, and its production involves similar synthetic routes but optimized for industrial scale .

Chemical Reactions Analysis

Types of Reactions

5,5’-dithiobis(2-nitrobenzoic acid) primarily undergoes disulfide exchange reactions with thiol groups. This reaction cleaves the disulfide bond to form 2-nitro-5-thiobenzoate, which ionizes to the 2-nitro-5-thiobenzoate dianion in water at neutral and alkaline pH .

Common Reagents and Conditions

    Reagents: Thiol-containing compounds such as cysteine.

    Conditions: Neutral to slightly alkaline pH (around pH 7-8).

Major Products

The major product formed from the reaction of 5,5’-dithiobis(2-nitrobenzoic acid) with thiols is 2-nitro-5-thiobenzoate, which has a yellow color and can be quantified spectrophotometrically .

Scientific Research Applications

Quantification of Thiol Groups

One of the primary applications of Ellman's reagent is the quantification of free thiols in proteins. The reaction with sulfhydryl groups leads to the formation of TNB, allowing for sensitive detection and quantification.

  • Methodology :
    • Proteins are treated with Ellman's reagent.
    • The resulting TNB is measured spectrophotometrically at 412 nm.

Table 1: Comparison of Thiol Quantification Techniques

TechniqueSensitivityLimitations
Ellman's ReagentHighRequires pure samples
Fluorescent ProbesVery HighMore complex instrumentation
Mass SpectrometryHighRequires specialized equipment

Labeling of Cysteine Residues

Ellman's reagent is extensively used for labeling cysteine residues in peptides and proteins. This technique is crucial for studying protein structure and function.

  • Application :
    • Cysteine-containing peptides are reacted with Ellman's reagent to form stable mixed disulfides.

Case Study : A study demonstrated that labeling with Ellman's reagent allowed for the identification of cysteine residues in oxidatively modified peptides from Escherichia coli glutamine synthetase. The labeled peptides showed increased hydrophobicity, facilitating their separation via reverse-phase chromatography .

Assays for Enzyme Activity

Ellman's reagent is also employed in enzyme assays, particularly for acetylcholinesterase activity. The change in absorbance due to thiol group interactions provides a measure of enzyme activity.

  • Methodology :
    • The enzyme reacts with substrates containing thiol groups.
    • The resulting change in absorbance is monitored.

Table 2: Enzyme Assays Using Ellman’s Reagent

EnzymeSubstrateDetection Method
AcetylcholinesteraseAcetylcholineAbsorbance at 412 nm
Glutathione peroxidaseHydrogen peroxideAbsorbance changes

Stability Studies in Biological Matrices

Research has shown that the stability of TNB in biological matrices is critical for accurate thiol quantification. Studies involving oxidation reactions have highlighted the need for careful control of experimental conditions to prevent degradation of TNB .

Mechanism of Action

The mechanism of action of 5,5’-dithiobis(2-nitrobenzoic acid) involves the reaction with free sulfhydryl groups to yield a mixed disulfide and 2-nitro-5-thiobenzoic acid. The target of this reaction is the conjugate base of a free sulfhydryl group, and the rate of the reaction depends on factors such as pH, the pKa of the sulfhydryl, and steric and electrostatic effects .

Comparison with Similar Compounds

Similar Compounds

    4-Vinylpyridine: Another reagent used for the determination of sulfhydryl groups.

    Dithiothreitol (DTT): Commonly used to reduce disulfide bonds in proteins and peptides.

Uniqueness

5,5’-dithiobis(2-nitrobenzoic acid) is unique due to its high specificity for thiol groups, its colorogenic properties, and its well-characterized chemistry, making it a reliable reagent for quantifying thiol groups in various samples .

Biological Activity

5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB), commonly known as Ellman's reagent, is a disulfide compound widely employed in biochemistry for the quantification of sulfhydryl groups in proteins. Its biological activity is primarily linked to its ability to react with thiol groups, leading to the formation of a colored product that can be measured spectrophotometrically. This article delves into the biological activity of DTNB, highlighting its applications, mechanisms of action, and relevant research findings.

DTNB is an organic disulfide that results from the oxidative dimerization of 2-nitro-5-thiobenzoic acid. It has a molecular formula of C14_{14}H8_8N2_2O8_8S2_2 and a CAS number of 69-78-3. The compound reacts with free thiol groups (-SH) in proteins, producing 2-nitro-5-thiobenzoate anion (TNB) and a mixed disulfide. The TNB product exhibits strong absorbance at 412 nm, making it suitable for quantifying micromolar concentrations of thiols in biological samples .

Applications in Biological Research

DTNB's primary application is in the quantification of protein sulfhydryl groups, which are critical for maintaining protein structure and function. The following table summarizes key applications of DTNB in biological research:

Application Description
Protein Quantification Measures free thiol groups in proteins to assess redox status and protein folding.
Enzyme Activity Assays Used to evaluate the activity of enzymes like acetylcholinesterase by monitoring changes in thiol levels .
Labeling Cysteine Residues Facilitates the specific labeling of cysteine-containing peptides for identification via HPLC .
Oxidative Stress Studies Assesses the impact of oxidants on protein thiols, helping to understand oxidative stress mechanisms .

Case Studies and Research Findings

  • Oxidative Stress and Thiol Reactivity :
    A study investigated the oxidation of protein thiols using DTNB as a probe. It was found that various oxidants could significantly alter the reactivity of thiols, indicating potential pathways for oxidative damage in biological systems .
  • Cholinesterase Inhibition :
    Research demonstrated that DTNB can inhibit acetylcholinesterase activity by competing for binding sites. This interaction highlights DTNB's role not only as a quantitative tool but also as an active participant in biochemical reactions .
  • Labeling Techniques :
    A method was developed utilizing DTNB for labeling cysteine residues in peptides prior to proteolytic cleavage. This technique enhances detection sensitivity and stability during analysis, showcasing DTNB's versatility in proteomics .

Q & A

Basic Research Questions

Q. What is the principle behind using DTNB for quantifying free thiol groups in proteins?

DTNB reacts stoichiometrically with free thiol groups (-SH) to form a mixed disulfide and the yellow-colored 5-thio-2-nitrobenzoic acid (TNB), which absorbs maximally at 412 nm (ε = 14,150 M⁻¹cm⁻¹). The absorbance is proportional to the thiol concentration, enabling spectrophotometric quantification . Methodological Note : Ensure the reaction pH is >7.3 to stabilize the TNB anion and avoid interference from buffer ions (e.g., Tris buffers can react with DTNB). Use a calibration curve with standards like glutathione for accurate quantification .

Q. How should DTNB be stored to maintain stability for long-term experiments?

DTNB is stable as a dry powder at room temperature for short-term storage. For long-term use (>3 months), store desiccated at 2–8°C. Solutions in neutral buffers (pH 7–8) are stable for 1–2 days at 4°C but degrade rapidly in alkaline conditions (pH >9) . Critical Consideration : Avoid freeze-thaw cycles for DTNB solutions, as repeated crystallization may alter reactivity .

Q. What are the key steps in designing a DTNB-based assay for glutathione (GSH) quantification?

Homogenize tissue in 3% metaphosphoric acid to preserve thiols.

Centrifuge and neutralize the supernatant.

Add DTNB, glutathione reductase, and NADPH to initiate enzymatic recycling of GSH.

Measure the rate of absorbance increase at 412 nm over 5 minutes, which correlates with total glutathione (GSH + GSSG) .
Validation Tip : Include a negative control (e.g., N-ethylmaleimide) to block free thiols and confirm specificity .

Advanced Research Questions

Q. How can discrepancies in glutathione reductase (GR) activity measurements using DTNB be resolved?

Discrepancies may arise from:

  • Enzyme inhibition : Contaminants like heavy metals or oxidized DTNB can inhibit GR. Pre-treat samples with chelators (e.g., EDTA) .
  • Substrate depletion : Ensure NADPH is in excess (≥100 µM) to maintain linear kinetics .
  • Interference : Remove competing thiols (e.g., cysteine) via pre-derivatization with iodoacetamide .
    Validation : Cross-check results with an alternative method, such as HPLC-based GSH/GSSG separation .

Q. How does DTNB interact with non-cysteine thiols (e.g., selenocysteine) in enzymatic assays?

DTNB reacts with selenocysteine (Sec) in selenocysteine lyase assays, forming H₂Se and TNB. However, Sec reactions are slower than cysteine due to differences in nucleophilicity. Optimize incubation times and use Thunberg tubes to capture volatile H₂Se for quantification . Application Note : This method is critical for studying selenium metabolism but requires strict anaerobic conditions to prevent Sec oxidation .

Q. What strategies mitigate interference from disulfide bonds in DTNB-based thiol assays?

Reduction step : Pre-treat samples with tris(2-carboxyethyl)phosphine (TCEP) or dithiothreitol (DTT) to reduce disulfides to free thiols.

Selective quenching : Use maleimide derivatives to block free thiols before reduction, enabling sequential measurement of reduced and total thiol pools .
Pitfall : Excess reductant must be removed (e.g., via dialysis) to avoid DTNB reduction and false signals .

Q. How do buffer systems affect DTNB’s accuracy in thiol quantification?

  • Tris buffers : React with DTNB, causing background absorbance. Use phosphate or HEPES buffers instead .
  • High ionic strength : May precipitate TNB. Keep salt concentrations ≤150 mM.
  • pH variability : Maintain pH 7.1–8.0 to ensure TNB anion stability. Adjust using NaOH/HCl post-DTNB addition .

Q. Can DTNB be adapted for real-time monitoring of thiol-disulfide dynamics in live cells?

Yes, but with limitations:

  • Cell permeability : DTNB is membrane-impermeable. Use microinjection or electroporation for intracellular delivery.
  • Toxicity : High DTNB concentrations (>1 mM) disrupt redox balance. Optimize doses using viability assays .
    Alternative : Cell-permeable probes (e.g., monobromobimane) are preferable for live-cell studies .

Properties

IUPAC Name

5-[(3-carboxy-4-nitrophenyl)disulfanyl]-2-nitrobenzoic acid
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InChI

InChI=1S/C14H8N2O8S2/c17-13(18)9-5-7(1-3-11(9)15(21)22)25-26-8-2-4-12(16(23)24)10(6-8)14(19)20/h1-6H,(H,17,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

KIUMMUBSPKGMOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1SSC2=CC(=C(C=C2)[N+](=O)[O-])C(=O)O)C(=O)O)[N+](=O)[O-]
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C14H8N2O8S2
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID5058779
Record name Benzoic acid, 3,3'-dithiobis[6-nitro-
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Molecular Weight

396.4 g/mol
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Physical Description

Yellow solid; [Merck Index] Light yellow powder; [Sigma-Aldrich MSDS]
Record name 5,5'-Dithiobis(2-nitrobenzoic acid)
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CAS No.

69-78-3
Record name 5,5′-Dithiobis[2-nitrobenzoic acid]
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Record name Dithionitrobenzoic acid
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Record name 5,5'-DITHIOBIS(2-NITROBENZOIC ACID)
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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